(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Overview
Description
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is an organoboron compound that features both an indole and a boronic acid functional group
Mechanism of Action
Target of Action
1-(N-Methoxycarbonyl)indole-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway that this compound is involved in . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in reactions can be influenced by factors such as concentration, temperature, and the presence of a catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 1-(N-Methoxycarbonyl)indole-2-boronic acid is influenced by several environmental factors. For instance, the temperature and pH can affect the rate of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of a palladium catalyst is necessary for the reaction to occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs .
Chemical Reactions Analysis
Types of Reactions
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: This reaction can reduce the boronic acid group to a borane.
Substitution: This reaction can replace the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (1-(Methoxycarbonyl)-1H-indol-2-yl)alcohol, while reduction can yield (1-(Methoxycarbonyl)-1H-indol-2-yl)borane .
Scientific Research Applications
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It can be used in the development of probes for detecting biological molecules.
Industry: It is used in the production of advanced materials and in catalysis.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 1-Boc-5-methoxyindole-2-boronic acid
Uniqueness
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to the presence of both an indole and a boronic acid functional group. This combination allows for a wide range of chemical reactivity and applications that are not possible with simpler boronic acids .
Properties
IUPAC Name |
(1-methoxycarbonylindol-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)12-8-5-3-2-4-7(8)6-9(12)11(14)15/h2-6,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSPSIQMPUCCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856003 | |
Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001162-89-5 | |
Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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